Lazabemide
Lazabemide
Lazabemide is an inhibitor of monoamine oxidase B (MAO-B; Ki = 0.084 µM). It is selective for MAO-B over MAO-A (IC50s = 0.02 and 640 µM, respectively). Lazabemide inhibits rat liver MAO-B ex vivo with an ED50 value of 53 nmol/kg. It inhibits ischemia-reperfusion injury-induced hydroxyl radical formation in mouse cerebral ventricles when administered at a dose of 3 mg/kg.
Laropiprant is a prostaglandin D2 receptor (DP1) antagonist with niacin-induced vasodilation inhibiting activity. Laropiprant binds to and inhibits the activity of DP1, a G-protein coupled receptor. Via competing with prostaglandin D2 (PG D2) for binding to DP1, this agent prevents PG D2-induced vasodilation and increased blood flow. As niacin induces the synthesis of PG D2, predominantly in the skin, administration of laropiprant may prevent niacin-induced vasodilation in the skin and facial flushing.
Laropiprant is an indolyl carboxylic acid.
Laropiprant is an ingredient in the EMA-withdrawn product Pelzont.
Laropiprant is a prostaglandin D2 receptor (DP1) antagonist with niacin-induced vasodilation inhibiting activity. Laropiprant binds to and inhibits the activity of DP1, a G-protein coupled receptor. Via competing with prostaglandin D2 (PG D2) for binding to DP1, this agent prevents PG D2-induced vasodilation and increased blood flow. As niacin induces the synthesis of PG D2, predominantly in the skin, administration of laropiprant may prevent niacin-induced vasodilation in the skin and facial flushing.
Laropiprant is an indolyl carboxylic acid.
Laropiprant is an ingredient in the EMA-withdrawn product Pelzont.
Brand Name:
Vulcanchem
CAS No.:
103878-84-8
VCID:
VC0532614
InChI:
InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13)
SMILES:
C1=CC(=NC=C1Cl)C(=O)NCCN
Molecular Formula:
C8H10ClN3O
Molecular Weight:
199.64 g/mol
Lazabemide
CAS No.: 103878-84-8
Cat. No.: VC0532614
Molecular Formula: C8H10ClN3O
Molecular Weight: 199.64 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Lazabemide is an inhibitor of monoamine oxidase B (MAO-B; Ki = 0.084 µM). It is selective for MAO-B over MAO-A (IC50s = 0.02 and 640 µM, respectively). Lazabemide inhibits rat liver MAO-B ex vivo with an ED50 value of 53 nmol/kg. It inhibits ischemia-reperfusion injury-induced hydroxyl radical formation in mouse cerebral ventricles when administered at a dose of 3 mg/kg. Laropiprant is a prostaglandin D2 receptor (DP1) antagonist with niacin-induced vasodilation inhibiting activity. Laropiprant binds to and inhibits the activity of DP1, a G-protein coupled receptor. Via competing with prostaglandin D2 (PG D2) for binding to DP1, this agent prevents PG D2-induced vasodilation and increased blood flow. As niacin induces the synthesis of PG D2, predominantly in the skin, administration of laropiprant may prevent niacin-induced vasodilation in the skin and facial flushing. Laropiprant is an indolyl carboxylic acid. Laropiprant is an ingredient in the EMA-withdrawn product Pelzont. |
|---|---|
| CAS No. | 103878-84-8 |
| Molecular Formula | C8H10ClN3O |
| Molecular Weight | 199.64 g/mol |
| IUPAC Name | N-(2-aminoethyl)-5-chloropyridine-2-carboxamide |
| Standard InChI | InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13) |
| Standard InChI Key | JZXRLKWWVNUZRB-UHFFFAOYSA-N |
| Isomeric SMILES | CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F |
| SMILES | C1=CC(=NC=C1Cl)C(=O)NCCN |
| Canonical SMILES | C1=CC(=NC=C1Cl)C(=O)NCCN |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator